1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-ethyl-2-(trifluoromethylthio)aniline with hydrazine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, forming hydrazones or other substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethylthio group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine include:
1-Phenyl-3-methyl-5-pyrazolone: Used in pharmaceuticals and known for its antioxidant properties.
1-Methyl-3-phenyl-5-pyrazolone: Another pyrazolone derivative with applications in medicine and industry.
Properties
Molecular Formula |
C9H11F3N2S |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-3-4-8(7(5-6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
DEGVAXUHBLCILL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
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